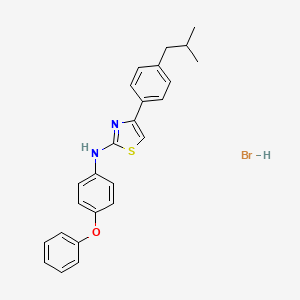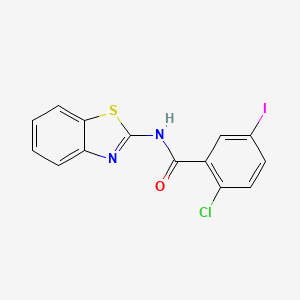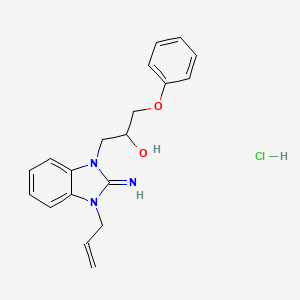
4-(4-isobutylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-isobutylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that belongs to the thiazole family. It is a synthetic compound that has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of 4-(4-isobutylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide involves the inhibition of various signaling pathways involved in the development and progression of diseases. The compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. In addition, it has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
4-(4-isobutylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been found to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway. In addition, it can reduce oxidative stress by activating the Nrf2 pathway and increasing the expression of antioxidant enzymes.
実験室実験の利点と制限
One of the advantages of using 4-(4-isobutylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments is its high potency and specificity. It has been found to have a low toxicity profile and can be used at low concentrations. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 4-(4-isobutylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide. One area of research is the development of new analogs with improved solubility and potency. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, the compound's mechanism of action can be further elucidated to identify new targets for drug development.
合成法
The synthesis of 4-(4-isobutylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 4-isobutylacetophenone, 4-phenoxybenzaldehyde, and thiosemicarbazide in the presence of hydrobromic acid. The reaction takes place in a solvent, typically ethanol or methanol, and is carried out under reflux conditions. The final product is obtained after purification using recrystallization.
科学的研究の応用
4-(4-isobutylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress.
特性
IUPAC Name |
4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS.BrH/c1-18(2)16-19-8-10-20(11-9-19)24-17-29-25(27-24)26-21-12-14-23(15-13-21)28-22-6-4-3-5-7-22;/h3-15,17-18H,16H2,1-2H3,(H,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOIBAWTUGFEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-methylpropyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5062967.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B5062968.png)


![2,2,2-trifluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5062985.png)
![N-(4-butylphenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5062993.png)
![(3-methoxypropyl){2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5063010.png)

![3-allyl-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063029.png)
![1-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5063030.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5063049.png)
![2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]diimino}diacetic acid](/img/structure/B5063061.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5063065.png)
![4-[3-({1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine](/img/structure/B5063072.png)